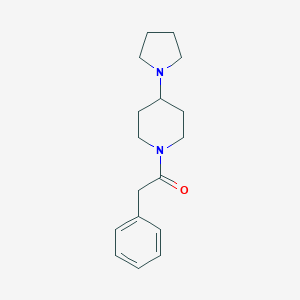
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine, commonly known as PAPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been extensively studied for its potential use in scientific research. PAPP is known to have a unique mechanism of action that makes it a promising candidate for various applications in the field of neuroscience.
作用机制
The mechanism of action of PAPP involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in enhanced mood, improved cognitive function, and increased motivation.
Biochemical and Physiological Effects:
PAPP has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This results in enhanced mood, improved cognitive function, and increased motivation.
实验室实验的优点和局限性
PAPP has several advantages for lab experiments. It is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, PAPP has several limitations as well. It is a psychoactive substance, and its effects on the brain can be difficult to control. Additionally, its use in lab experiments requires strict adherence to safety protocols to ensure the safety of researchers.
未来方向
There are several future directions for research on PAPP. One potential application is in the treatment of depression and ADHD. PAPP's unique mechanism of action makes it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to explore the potential use of PAPP in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, future research should focus on developing safer and more effective methods for the synthesis and purification of PAPP.
合成方法
The synthesis of PAPP involves the reaction of phenylacetic acid with piperidine and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
PAPP has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a promising candidate for the treatment of various neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
属性
产品名称 |
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
2-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-8-16(9-13-19)18-10-4-5-11-18/h1-3,6-7,16H,4-5,8-14H2 |
InChI 键 |
NOMFSJMWJUFLRM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)

